molecular formula C16H19N3O B8431212 N-cyclohexyl-N'-[quinolin-6-yl]urea

N-cyclohexyl-N'-[quinolin-6-yl]urea

Cat. No.: B8431212
M. Wt: 269.34 g/mol
InChI Key: AUXDIBXYHNHLJX-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-[quinolin-6-yl]urea is a urea derivative featuring a cyclohexyl group and a quinolin-6-yl moiety. Urea-based compounds are widely studied as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory and cardiovascular pathways . The quinoline ring in this compound introduces a heteroaromatic system, which may enhance interactions with hydrophobic pockets or π-π stacking in enzyme active sites.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

1-cyclohexyl-3-quinolin-6-ylurea

InChI

InChI=1S/C16H19N3O/c20-16(18-13-6-2-1-3-7-13)19-14-8-9-15-12(11-14)5-4-10-17-15/h4-5,8-11,13H,1-3,6-7H2,(H2,18,19,20)

InChI Key

AUXDIBXYHNHLJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following urea derivatives share structural or functional similarities with N-cyclohexyl-N'-[quinolin-6-yl]urea:

Compound Name Key Substituents Target Enzyme KI or IC50 (nM) Reference ID
N-cyclohexyl-N′-(4-iodophenyl)urea (CIU) 4-Iodophenyl, cyclohexyl sEH 12–50
4-(3-cyclohexylureido)-butyric acid (CU4) Butyric acid, cyclohexyl sEH 8.5
N,N'-Bis(4-amino-2-methylquinolin-6-yl)urea Dual quinolin-6-yl, methyl Not specified N/A
N-(4-Cyanophenyl)-N'-phenylurea Cyanophenyl, phenyl Not specified N/A

Binding Interactions and Selectivity

  • CIU : Binds to sEH via hydrogen bonds between the urea oxygen and residues T383/Y466 and the urea NH groups and D335 . The 4-iodophenyl group contributes to hydrophobic interactions in the F267 pocket.
  • Dual Quinoline Urea (): The presence of two quinolin-6-yl groups increases steric bulk, which may reduce sEH binding efficiency but enhance DNA intercalation or other mechanisms .

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